Superior HPLC Purity of Fmoc-N-Me-Thr(Bzl)-OH Relative to tert-Butyl Protected Analog
The target compound Fmoc-N-Me-Thr(Bzl)-OH is specified with an assay of ≥98.0% (HPLC) , representing a 3.0 percentage point higher purity specification compared to its closest commercial analog, Fmoc-N-Me-Thr(tBu)-OH, which is supplied with an assay of ≥95.0% (HPLC) . Higher initial monomer purity is correlated with reduced truncation sequences and higher crude peptide purity in Fmoc SPPS.
| Evidence Dimension | HPLC Purity Specification |
|---|---|
| Target Compound Data | ≥98.0% (HPLC) |
| Comparator Or Baseline | Fmoc-N-Me-Thr(tBu)-OH: ≥95.0% (HPLC) |
| Quantified Difference | +3.0 percentage points higher purity |
| Conditions | Commercial product specifications from the same supplier (Sigma-Aldrich) |
Why This Matters
Higher monomer purity directly reduces the accumulation of deletion and truncation impurities during stepwise SPPS, improving final peptide yield and simplifying purification.
